(2-Fluoro-4-trifluoromethylphenyl)methylsulfonyl chloride
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Overview
Description
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride: is an organofluorine compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the chlorosulfonation of [2-fluoro-4-(trifluoromethyl)phenyl]methane using chlorosulfonic acid under controlled conditions . Another approach involves the reaction of [2-fluoro-4-(trifluoromethyl)phenyl]methanol with thionyl chloride, which converts the hydroxyl group to a sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures further enhances the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Oxidation-Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Chemistry: It is also employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s derivatives have been investigated for their potential as enzyme inhibitors and pharmaceutical intermediates. The presence of fluorine and trifluoromethyl groups enhances the metabolic stability and bioavailability of these derivatives .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides. Its unique reactivity makes it a valuable intermediate in the production of various agrochemical products .
Mechanism of Action
The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is leveraged in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
- [2-fluoro-4-(trifluoromethyl)phenyl]methanol
- [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide
- [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonate esters .
Uniqueness: Compared to its analogs, [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of sulfonyl-containing compounds and in applications requiring high chemical stability .
Properties
Molecular Formula |
C8H5ClF4O2S |
---|---|
Molecular Weight |
276.64 g/mol |
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 |
InChI Key |
USJYMUZABVRPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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